molecular formula C9H13N3O4 B2480937 Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate CAS No. 898053-29-7

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate

Cat. No.: B2480937
CAS No.: 898053-29-7
M. Wt: 227.22
InChI Key: HFDGCSRUJBLEDO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate is an organic compound that belongs to the class of esters It features a pyrazole ring substituted with a nitro group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, alcohols, potassium carbonate, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoate.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid.

Scientific Research Applications

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The pyrazole ring can interact with protein binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoate: This compound has an amino group instead of a nitro group, which alters its reactivity and biological activity.

    Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate:

    Ethyl 4-(3-chloro-1H-pyrazol-1-yl)butanoate: The chloro substituent affects the compound’s reactivity and its use in synthetic chemistry.

This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(3-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-2-16-9(13)4-3-6-11-7-5-8(10-11)12(14)15/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGCSRUJBLEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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